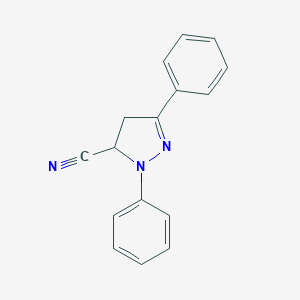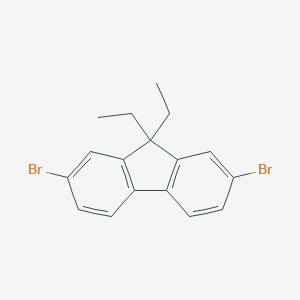![molecular formula C9H14N2O B177221 2-[4-Amino(methyl)anilino]-1-ethanol CAS No. 17625-86-4](/img/structure/B177221.png)
2-[4-Amino(methyl)anilino]-1-ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “2-[4-Amino(methyl)anilino]-1-ethanol” can be represented by the InChI code: 1S/C9H14N2O/c1-11(6-7-12)9-4-2-8(10)3-5-9/h2-5,12H,6-7,10H2,1H3. The SMILES representation of the molecule is: CN(CCO)C1=CC=C(C=C1)N.
Wissenschaftliche Forschungsanwendungen
Ultraviolet Spectra and Solvent Interactions
Research into the ultraviolet spectra of aniline and its derivatives, including those similar to 2-[4-Amino(methyl)anilino]-1-ethanol, has shown that N-methylation increases the electron-donating ability of the amino group. The introduction of a methyl group or halogen atom into the phenyl or pyridyl ring also produces a bathochromic shift, indicating changes in absorption properties that could be relevant for designing UV-sensitive materials or understanding solvent interactions (Cumper & Singleton, 1968).
Synthesis and Chemical Reactions
A study on the differentiation of receptors responsive to isoproterenol highlighted the structural modification of related compounds for altering sympathomimetic activity, which has implications for developing new pharmacological agents (Lands, Ludueña & Buzzo, 1967). Furthermore, the kinetics and mechanisms of reactions involving anilines with specific carbonates in aqueous ethanol solutions provide insights into reaction pathways, which can inform the synthesis of new compounds (Castro et al., 2003).
Polymer Synthesis and Characterization
New Mannich base synthesis involving anilines indicates potential applications in creating novel organic compounds with specific properties, such as enhanced reactivity or altered physical characteristics (Hussein & Yousif, 2021). Additionally, the preparation of conducting liquid crystalline polymers based on poly(2-ethanol aniline) suggests applications in the development of new materials for electronics and optics (Hosseini, Sarrafi & Hosseini, 2013).
Analytical and Physical Chemistry
The study of solvent effects on the photoamination of 1-amino-2,4-dibromoanthraquinone, which relates to compounds like this compound, offers new insights into reaction mechanisms that could be pivotal for designing light-sensitive compounds or understanding photochemical reactions in different solvents (Inoue & Hida, 1978).
Zukünftige Richtungen
Naphthoquinone derivatives, which are related to “2-[4-Amino(methyl)anilino]-1-ethanol”, have been explored for potential biological activity. They have been synthesized and evaluated as anticancer, antimalarial, antiviral, antifungal, and antibacterial molecules . This suggests that “this compound” and similar compounds could be considered for further studies to provide drugs efficient in treating cancer and multidrug-resistant bacteria .
Eigenschaften
IUPAC Name |
2-(4-amino-N-methylanilino)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-11(6-7-12)9-4-2-8(10)3-5-9/h2-5,12H,6-7,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMFIOIYHBJNOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=CC=C(C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Isopropyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B177138.png)

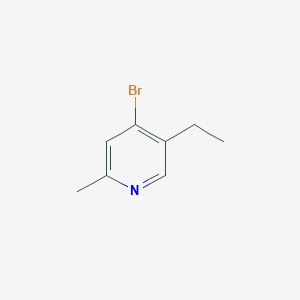
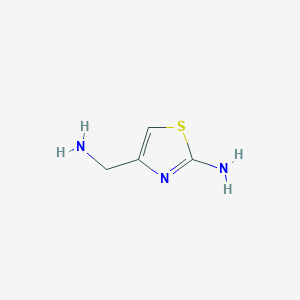
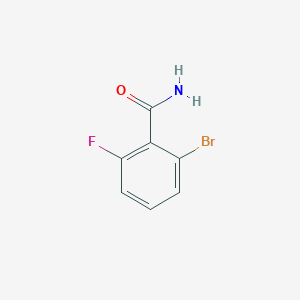
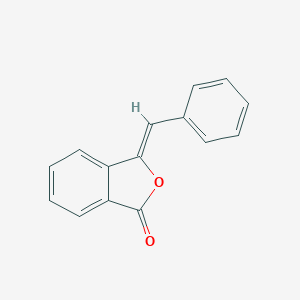

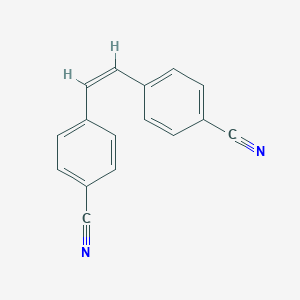
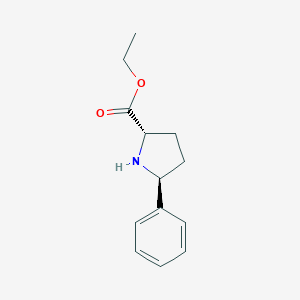
![2,3-Dihydro-1H-benz[E]inden-1-one](/img/structure/B177165.png)
![N,N-dimethyl-1-[(2S)-piperidin-2-yl]methanamine](/img/structure/B177166.png)

